3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid
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Overview
Description
3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C14H13NO4S and a molecular weight of 291.33 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with an ethoxybenzamido group and a carboxylic acid group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid typically involves the reaction of 2-ethoxybenzoic acid with thiophene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Scientific Research Applications
3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(2-Ethoxybenzamido)thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
3-(2-Methoxybenzamido)thiophene-2-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
3-(2-Chlorobenzamido)thiophene-2-carboxylic acid: Contains a chlorine atom instead of an ethoxy group.
3-(2-Nitrobenzamido)thiophene-2-carboxylic acid: Features a nitro group in place of the ethoxy group.
Properties
IUPAC Name |
3-[(2-ethoxybenzoyl)amino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-2-19-11-6-4-3-5-9(11)13(16)15-10-7-8-20-12(10)14(17)18/h3-8H,2H2,1H3,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSFKBDABFVUIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(SC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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